molecular formula C13H19N3O3 B2975316 Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 1210449-40-3

Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No. B2975316
CAS RN: 1210449-40-3
M. Wt: 265.313
InChI Key: NKZQNWNKJKBVIQ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a derivative of benzoic acid and contains a cyclopropyl and oxadiazol group . It is a part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazoles, including Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, often involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

Oxadiazoles, including Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of these reactions can be as high as 94% .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can be determined using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .

Future Directions

Oxadiazoles, including Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, they have the potential for further investigation and development in these fields .

properties

IUPAC Name

ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-18-13(17)16-7-5-10(6-8-16)12-15-14-11(19-12)9-3-4-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZQNWNKJKBVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

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